molecular formula C17H18BrN3O B3571694 1-[(2-BROMOPHENYL)METHYL]-4-(PYRIDINE-4-CARBONYL)PIPERAZINE

1-[(2-BROMOPHENYL)METHYL]-4-(PYRIDINE-4-CARBONYL)PIPERAZINE

Cat. No.: B3571694
M. Wt: 360.2 g/mol
InChI Key: JQHSPSVWTBDQJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-BROMOPHENYL)METHYL]-4-(PYRIDINE-4-CARBONYL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a bromophenyl group and a pyridine carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-BROMOPHENYL)METHYL]-4-(PYRIDINE-4-CARBONYL)PIPERAZINE typically involves multi-step organic reactions. One common method involves the reaction of 2-bromobenzyl chloride with piperazine, followed by the introduction of the pyridine carbonyl group through a coupling reaction. The reaction conditions often require the use of solvents such as dichloromethane or dimethylformamide, and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(2-BROMOPHENYL)METHYL]-4-(PYRIDINE-4-CARBONYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.

    Reduction: The carbonyl group in the pyridine ring can be reduced to form alcohol derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products

The major products formed from these reactions include phenol derivatives, alcohol derivatives, and various substituted piperazine compounds.

Scientific Research Applications

1-[(2-BROMOPHENYL)METHYL]-4-(PYRIDINE-4-CARBONYL)PIPERAZINE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-BROMOPHENYL)METHYL]-4-(PYRIDINE-4-CARBONYL)PIPERAZINE involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyridine carbonyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-CHLOROPHENYL)METHYL]-4-(PYRIDINE-4-CARBONYL)PIPERAZINE
  • 1-[(2-FLUOROPHENYL)METHYL]-4-(PYRIDINE-4-CARBONYL)PIPERAZINE
  • 1-[(2-METHOXYPHENYL)METHYL]-4-(PYRIDINE-4-CARBONYL)PIPERAZINE

Uniqueness

1-[(2-BROMOPHENYL)METHYL]-4-(PYRIDINE-4-CARBONYL)PIPERAZINE is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that are not possible with other halogens or substituents. This uniqueness can be exploited in the design of new compounds with tailored properties for specific applications.

Properties

IUPAC Name

[4-[(2-bromophenyl)methyl]piperazin-1-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O/c18-16-4-2-1-3-15(16)13-20-9-11-21(12-10-20)17(22)14-5-7-19-8-6-14/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQHSPSVWTBDQJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Br)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2-BROMOPHENYL)METHYL]-4-(PYRIDINE-4-CARBONYL)PIPERAZINE
Reactant of Route 2
Reactant of Route 2
1-[(2-BROMOPHENYL)METHYL]-4-(PYRIDINE-4-CARBONYL)PIPERAZINE
Reactant of Route 3
Reactant of Route 3
1-[(2-BROMOPHENYL)METHYL]-4-(PYRIDINE-4-CARBONYL)PIPERAZINE
Reactant of Route 4
Reactant of Route 4
1-[(2-BROMOPHENYL)METHYL]-4-(PYRIDINE-4-CARBONYL)PIPERAZINE
Reactant of Route 5
Reactant of Route 5
1-[(2-BROMOPHENYL)METHYL]-4-(PYRIDINE-4-CARBONYL)PIPERAZINE
Reactant of Route 6
Reactant of Route 6
1-[(2-BROMOPHENYL)METHYL]-4-(PYRIDINE-4-CARBONYL)PIPERAZINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.